molecular formula C17H27NO3 B129229 Isodecyl 5-hydroxyanthranilate CAS No. 148915-76-8

Isodecyl 5-hydroxyanthranilate

Cat. No. B129229
M. Wt: 293.4 g/mol
InChI Key: WQDDSULPVSBTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodecyl 5-hydroxyanthranilate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and has been found to possess a range of biochemical and physiological effects.

Scientific Research Applications

Metabolites in Marine-Derived Actinobacteria

Isodecyl 5-hydroxyanthranilate is related to compounds found in marine-derived actinobacteria. Guo et al. (2018) identified several 5-hydroxyanthranilic acid-related compounds, including isolauryl 5-hydroxyanthranilate, in Streptomyces sp. from the gut of a sea urchin. These compounds exhibited various biological activities, including cytotoxic and antibacterial properties [Guo et al., 2018].

5-Lipoxygenase Inhibitors

Isodecyl 5-hydroxyanthranilate shows potential as a 5-lipoxygenase inhibitor. Ohkuma et al. (1993) discovered similar compounds in the fermentation broth of Streptomyces sp., demonstrating significant in vitro 5-lipoxygenase inhibitory activities. This indicates a potential application in treating conditions related to lipoxygenase activity [Ohkuma et al., 1993].

Reductant for Methemoglobin

5-Hydroxyanthranilic acid, closely related to isodecyl 5-hydroxyanthranilate, has been studied for its role as an electron-transfer agent. Goda et al. (1977) found it to be a potential physiological reductant for methemoglobin in conditions like hereditary or drug-induced methemoglobinemia [Goda et al., 1977].

Intermediate in Anthranilate Metabolism

Cain (2005) studied 5-hydroxyanthranilic acid as an intermediate in anthranilate metabolism by Nocardia opaca. This study helps understand the broader metabolic pathways in which isodecyl 5-hydroxyanthranilate may be involved [Cain, 2005].

Stability in Food Processing

The stability of compounds like isodecyl 5-hydroxyanthranilate during food processing is crucial. Dimberg et al. (2001) explored the stability of oat avenanthramides, including compounds similar to isodecyl 5-hydroxyanthranilate, under various conditions like pH, temperature, and UV-light treatment. This has implications for food chemistry and the preservation of beneficial compounds during processing [Dimberg et al., 2001].

Metabolism in Animal Tissue

Naito et al. (1984) conducted a study on anthranilic acid metabolism in animal tissue, highlighting the presence of 5-hydroxyanthranilic acid and its related substances in the perfused liver of rats. This research provides insights into the metabolic pathways and potential physiological roles of compounds similar to isodecyl 5-hydroxyanthranilate in animal tissues [Naito et al., 1984].

properties

CAS RN

148915-76-8

Product Name

Isodecyl 5-hydroxyanthranilate

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

8-methylnonyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C17H27NO3/c1-13(2)8-6-4-3-5-7-11-21-17(20)15-12-14(19)9-10-16(15)18/h9-10,12-13,19H,3-8,11,18H2,1-2H3

InChI Key

WQDDSULPVSBTBO-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Other CAS RN

148915-76-8

synonyms

BU 4601 A
BU-4601 A
isodecyl 5-hydroxyanthranilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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